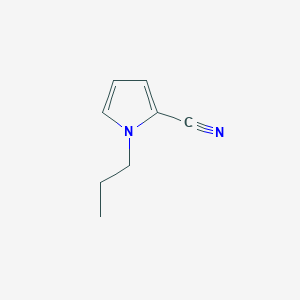

1-Propyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality 1-Propyl-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyl-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

101001-64-3 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

1-propylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |

InChI Key |

MGNDDHSFHOPLSZ-UHFFFAOYSA-N |

SMILES |

CCCN1C=CC=C1C#N |

Canonical SMILES |

CCCN1C=CC=C1C#N |

Synonyms |

1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

1-Propyl-1H-pyrrole-2-carbonitrile chemical structure and properties

Structure, Synthesis, and Application Profiles for Research & Development

Executive Summary

1-Propyl-1H-pyrrole-2-carbonitrile (CAS: 101001-64-3) is a functionalized heterocyclic scaffold characterized by a pyrrole ring substituted with a propyl chain at the N-position and a nitrile group at the C2 position.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive alkaloids, heteroaryl-azabicycloheptane re-uptake inhibitors, and high-value flavor compounds exhibiting "roasted" or "nutty" organoleptic profiles.[2]

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, physicochemical properties, and safety frameworks required for its handling in pharmaceutical and industrial research.

Chemical Identity & Structural Analysis[3][5]

The molecule features an electron-withdrawing cyano group (-CN) conjugated to the aromatic pyrrole ring, which significantly alters its reactivity compared to alkyl-pyrroles.[2] The electron deficiency at the ring renders it more stable against oxidative polymerization (browning) than simple pyrroles, while the N-propyl chain imparts lipophilicity, influencing its blood-brain barrier (BBB) permeability in medicinal applications and volatility in flavor chemistry.[2]

Identification Data

| Parameter | Detail |

| IUPAC Name | 1-Propyl-1H-pyrrole-2-carbonitrile |

| Common Synonyms | N-propyl-2-cyanopyrrole; 1-n-propylpyrrole-2-carbonitrile |

| CAS Registry Number | 101001-64-3 |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| SMILES | CCCN1C=CC=C1C#N |

| InChIKey | Unique identifier required for database integration.[2][4][5] |

Physicochemical Properties

Note: Values derived from homologous series (Methyl/Ethyl analogs) and predictive models where experimental data for the specific propyl variant is proprietary.

| Property | Value / Range | Context |

| Physical State | Clear to pale yellow liquid | Darkens upon prolonged light/air exposure.[2][4] |

| Boiling Point | ~105–110 °C @ 10 mmHg (Predicted) | Higher than methyl analog (72–75°C @ 9 mmHg). |

| Density | 0.98 ± 0.05 g/cm³ | Estimated based on functional group contribution. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic propyl tail reduces water solubility. |

| LogP | ~2.1 (Predicted) | Indicates good membrane permeability. |

| pKa | - | The molecule is non-ionizable in physiological pH range; the pyrrole N lone pair is part of the aromatic sextet. |

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-Propyl-1H-pyrrole-2-carbonitrile. The choice depends on the starting material availability and scale.

Route A: Nucleophilic Substitution (N-Alkylation)

Recommended for Laboratory Scale & Diversity Oriented Synthesis[2]

This pathway utilizes the commercially available pyrrole-2-carbonitrile as the nucleophile.[2] The presence of the electron-withdrawing nitrile group increases the acidity of the N-H proton, facilitating deprotonation.

Protocol: N-Alkylation of Pyrrole-2-carbonitrile

Reagents: Pyrrole-2-carbonitrile (1.0 eq), 1-Bromopropane (1.2 eq), Sodium Hydride (60% in oil, 1.5 eq), DMF (Anhydrous).[2]

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Deprotonation: Add pyrrole-2-carbonitrile (1.0 eq) dropwise.[2] Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the pyrrolyl anion).

-

Alkylation: Add 1-bromopropane (1.2 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will have a higher Rf than the starting material.

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[6]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target oil.[2]

Route B: Electrophilic Cyanation (CSI Method)

Recommended for Industrial Scale[2]

This route starts with 1-propylpyrrole and introduces the nitrile group directly using Chlorosulfonyl Isocyanate (CSI).[2] This method avoids handling NaH but uses corrosive CSI.

Mechanism:

-

Reaction of 1-propylpyrrole with CSI forms an intermediate N-chlorosulfonyl amide.[2]

-

Treatment with DMF (Vilsmeier-type reagent formation) and subsequent hydrolysis yields the nitrile.

Visualization: Synthetic Logic & Applications[3]

The following diagrams illustrate the synthetic workflow and the downstream utility of the compound.

Figure 1: Step-by-step synthetic pathway via N-alkylation (Route A).

Figure 2: Industrial and research application spectrum.

Spectroscopic Characterization

To validate the synthesis, the following spectral signals are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR (ATR):

-

2210–2220 cm⁻¹: C≡N stretch (Strong, sharp).

-

No N-H stretch: Absence of peak at ~3300 cm⁻¹ confirms complete N-alkylation.[2]

-

Safety & Handling (SDS Summary)

Hazard Classification: GHS07 (Exclamation Mark).

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of vapors.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the nitrile group stabilizes the ring, pyrroles can darken over time; exclusion of light is recommended.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush into drains.

References

-

Chemical Register . (n.d.). 1H-PYRROLE-2-CARBONITRILE, 1-PROPYL- (CAS No. 101001-64-3).[1][2][3][7][8] Retrieved from [Link]

-

Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[5][6][9][10][11][12] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58, 409. Retrieved from [Link]

-

Google Patents . (2019). WO2019021608A1 - Pyrrole compound, fragrance composition.[2] Retrieved from

Sources

- 1. 1856215-12-7|1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1H-PYRROLE-2-CARBONITRILE,1-PROPYL- (CAS No. 101001-64-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 5. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. bldpharm.com [bldpharm.com]

- 8. 34884-10-1|1-Methyl-1H-pyrrole-2-carbonitrile|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. PYRROLE-2-CARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to 1-Propyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications for the Research Professional

For researchers and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and clinically significant pharmaceuticals. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of molecular properties to achieve desired biological activities. This guide provides a comprehensive technical overview of a specific, yet important derivative: 1-Propyl-1H-pyrrole-2-carbonitrile. While this compound is not as widely documented with a dedicated CAS number as its parent molecule, its synthesis and potential applications are of significant interest for creating novel chemical entities.

This document will delve into the core identifiers, physicochemical properties, and, most critically, the synthetic pathways to obtain 1-Propyl-1H-pyrrole-2-carbonitrile. We will explore the underlying principles of the synthetic choices, providing a practical framework for its laboratory preparation. Furthermore, we will discuss its potential applications in drug discovery, drawing from the known utility of related pyrrole-2-carbonitrile derivatives.

Chemical Identity and Core Identifiers

While a specific CAS number for 1-Propyl-1H-pyrrole-2-carbonitrile is not readily found in major chemical databases, it is unequivocally identified by its structure and can be systematically named. For practical purposes, all synthetic and analytical considerations begin with its parent compound, 1H-pyrrole-2-carbonitrile .

Table 1: Core Identifiers for the Parent Compound, 1H-Pyrrole-2-carbonitrile

| Identifier | Value | Source |

| CAS Number | 4513-94-4 | [1][2] |

| Molecular Formula | C₅H₄N₂ | [1][3] |

| Molecular Weight | 92.10 g/mol | [1] |

| IUPAC Name | 1H-pyrrole-2-carbonitrile | [1] |

| Synonyms | 2-Cyanopyrrole | [1][4] |

| InChI Key | BQMPGKPTOHKYHS-UHFFFAOYSA-N | [1] |

| SMILES | N#Cc1ccc[nH]1 |

The target molecule, 1-Propyl-1H-pyrrole-2-carbonitrile, is a derivative of this parent compound, featuring a propyl group attached to the nitrogen atom of the pyrrole ring. Its identifiers are derived from this structure.

Table 2: Predicted Identifiers for 1-Propyl-1H-pyrrole-2-carbonitrile

| Identifier | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | 1-propyl-1H-pyrrole-2-carbonitrile |

| SMILES | CCCn1cccc1C#N |

Physicochemical and Spectroscopic Properties

The properties of 1-Propyl-1H-pyrrole-2-carbonitrile can be extrapolated from its parent compound, with predictable shifts due to the addition of the N-propyl group. The introduction of the alkyl chain will increase its lipophilicity (and thus its LogP) and boiling point, while slightly decreasing its density and refractive index compared to the un-substituted pyrrole.

Table 3: Physicochemical Properties of 1H-Pyrrole-2-carbonitrile and Predicted Trends for its N-Propyl Derivative

| Property | 1H-Pyrrole-2-carbonitrile (Experimental) | 1-Propyl-1H-pyrrole-2-carbonitrile (Predicted Trend) |

| Appearance | Colorless to light yellow clear liquid | Likely a colorless to yellow liquid |

| Boiling Point | 115-120 °C (10 mmHg)[3] | Higher |

| Density | 1.086 g/mL[3] | Lower |

| Refractive Index | 1.5500[3] | Lower |

| Solubility | Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile[5] | Similar, with increased solubility in nonpolar organic solvents |

Spectroscopic data for 1-Propyl-1H-pyrrole-2-carbonitrile would be expected to show characteristic signals. In ¹H NMR, one would anticipate the appearance of signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), in addition to the signals for the pyrrole ring protons. In IR spectroscopy, the prominent nitrile (C≡N) stretch would remain a key feature, likely around 2220-2240 cm⁻¹.

Synthesis of 1-Propyl-1H-pyrrole-2-carbonitrile

The most direct and logical synthetic route to 1-Propyl-1H-pyrrole-2-carbonitrile is through the N-alkylation of the readily available 1H-pyrrole-2-carbonitrile. This transformation is a common strategy in medicinal chemistry to introduce alkyl substituents on a nitrogen-containing heterocycle.

Rationale for N-Alkylation

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5), allowing for its deprotonation by a suitable base.[6] The resulting pyrrolide anion is a potent nucleophile that can readily react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Stronger bases like sodium hydride (NaH) are often preferred over hydroxides or alkoxides to ensure complete deprotonation and prevent competing reactions with the nitrile group. Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are ideal for this reaction as they effectively solvate the cation of the base without interfering with the nucleophilic attack.

Experimental Protocol for N-Alkylation

The following is a detailed, step-by-step methodology for the synthesis of 1-Propyl-1H-pyrrole-2-carbonitrile.

Materials:

-

1H-pyrrole-2-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Iodopropane (or 1-bromopropane)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is removed by washing the NaH with anhydrous hexanes under an inert atmosphere, followed by careful decantation of the solvent. Anhydrous DMF is then added to the flask.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of 1H-pyrrole-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of NaH. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the pyrrolide anion is formed.

-

Alkylation: 1-Iodopropane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 1-Propyl-1H-pyrrole-2-carbonitrile.

Caption: Synthetic workflow for 1-Propyl-1H-pyrrole-2-carbonitrile.

Applications in Drug Discovery and Chemical Biology

The pyrrole-2-carbonitrile moiety is a valuable pharmacophore and a versatile synthetic intermediate. The introduction of an N-propyl group serves to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.

-

As a Building Block: 1-Propyl-1H-pyrrole-2-carbonitrile can serve as a precursor for a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further derivatization. These transformations allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in a drug discovery program.

-

In Bioisosteric Replacement: The pyrrole ring is a well-established bioisostere for other aromatic systems, such as benzene or imidazole. The N-propyl substituent allows for the exploration of specific hydrophobic pockets within a target protein's binding site.

-

Potential Biological Activities: Derivatives of pyrrole-2-carbonitrile have been investigated for a wide range of biological activities, including as thrombin inhibitors and insecticides.[7] Furthermore, the broader class of pyrrole-containing compounds has shown promise as antibacterial, antitubercular, and anticancer agents.[8] The synthesis of 1-Propyl-1H-pyrrole-2-carbonitrile and its subsequent derivatives provides a pathway to novel compounds that could be screened for these and other therapeutic applications.

Safety and Handling

Given the lack of specific safety data for 1-Propyl-1H-pyrrole-2-carbonitrile, a cautious approach based on the known hazards of its parent compound and the reagents used in its synthesis is imperative.

-

1H-Pyrrole-2-carbonitrile: This compound is known to be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation and serious eye damage.[1]

-

Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

-

1-Iodopropane: This is a flammable liquid and is harmful if swallowed or inhaled. It is also a suspected carcinogen.

-

DMF: Dimethylformamide is a combustible liquid and is a known reproductive toxin.

Handling Recommendations: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Conclusion

1-Propyl-1H-pyrrole-2-carbonitrile represents a valuable, yet under-documented, building block for medicinal chemistry and drug discovery. While it may not be a stock chemical, its synthesis is straightforward via the N-alkylation of 1H-pyrrole-2-carbonitrile. Understanding the principles behind this synthesis, as well as the potential applications and necessary safety precautions, empowers researchers to effectively utilize this compound in the design and creation of novel molecular entities with therapeutic potential. This guide provides the foundational knowledge for any scientist looking to incorporate this versatile scaffold into their research endeavors.

References

- Google Patents. (n.d.). Synthesis of pyrrole-2-carbonitriles.

- Li, B., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(15), 4477.

- Liu, X., et al. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Zhejiang University.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1H-pyrrole-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrole, 1-propyl-. Retrieved from [Link]

- Politecnico di Milano. (2022, September 12). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, September 1). Friedel-Crafts Alkylation of Pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carbonitrile. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Pyrrole-2-carbonitrile. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBONITRILE. Retrieved from [Link]

-

LookChem. (n.d.). PYRROLE-2-CARBONITRILE. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ResearchGate. (2025, September 27).

- VLife Sciences. (n.d.).

Sources

- 1. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-PYRROLE-2-CARBONITRILE | CAS 4513-94-4 [matrix-fine-chemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Pyrrole-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-Propyl-2-cyanopyrrole in Organic Solvents

Executive Summary: The Importance of Solubility

Solubility is a critical physicochemical property that governs the success of a chemical entity throughout the drug discovery and development lifecycle.[1][2] From ensuring homogeneity in reaction mixtures for synthesis and enabling effective purification through crystallization, to dictating the performance of analytical methods like HPLC, a thorough understanding of a compound's solubility is paramount.[1] For a molecule like 1-propyl-2-cyanopyrrole, which may serve as a key intermediate or a scaffold for more complex active pharmaceutical ingredients (APIs), characterizing its solubility profile is a foundational step in process development and formulation. This guide will deconstruct the molecular features of 1-propyl-2-cyanopyrrole to predict its behavior and provide a gold-standard experimental protocol for its quantitative measurement.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents that have similar intermolecular force characteristics.[3][4] To apply this principle, we must first analyze the molecular structure of 1-propyl-2-cyanopyrrole.

Molecular Structure and Physicochemical Analysis

1-Propyl-2-cyanopyrrole is a molecule of mixed polarity, featuring three distinct functional regions that dictate its interactions with solvents:

-

The Pyrrole Ring: A five-membered aromatic heterocycle. While aromatic, the nitrogen heteroatom and the delocalized π-electron system introduce a degree of polarity and make it a weak base.[5] The N-H proton is also weakly acidic.[5]

-

The Propyl Group (N-1 position): A three-carbon alkyl chain (–CH₂CH₂CH₃). This group is nonpolar and will engage primarily through van der Waals (dispersion) forces. Its presence increases the molecule's lipophilicity compared to unsubstituted pyrrole.

-

The Cyano Group (C-2 position): A nitrile group (–C≡N). This group is highly polar and a strong hydrogen bond acceptor due to the electronegative nitrogen atom and its lone pair of electrons.[6]

This combination of a nonpolar alkyl chain with a polar aromatic ring and a very polar nitrile group suggests that 1-propyl-2-cyanopyrrole will exhibit nuanced solubility, likely favoring polar aprotic solvents that can satisfy the needs of the cyano group without being repelled by the propyl chain.

The Role of Intermolecular Forces

The solubility of 1-propyl-2-cyanopyrrole in a given solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

-

Dispersion Forces (van der Waals): Present in all interactions. The propyl group and the surface area of the pyrrole ring will contribute significantly here. Nonpolar solvents like hexanes or toluene interact primarily through these forces.

-

Dipole-Dipole Interactions: The polar cyano group and the pyrrole ring create a significant molecular dipole. Polar aprotic solvents like acetone, ethyl acetate, and dichloromethane will interact strongly through these forces.

-

Hydrogen Bonding: The nitrogen of the cyano group can act as a hydrogen bond acceptor. Polar protic solvents, such as alcohols (methanol, ethanol), can act as hydrogen bond donors. The pyrrole N-H can also participate in hydrogen bonding.[4]

Semi-Quantitative Prediction with Hansen Solubility Parameters (HSP)

A more advanced approach than simple polarity matching is the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11] The principle remains that substances with similar HSP values are likely to be miscible.

While experimentally determined HSP values for 1-propyl-2-cyanopyrrole are unavailable, one could estimate them using group contribution methods and then select solvents with the closest HSP match for initial screening.

Predicted Solubility Profile

Based on the theoretical analysis, we can predict a qualitative solubility profile for 1-propyl-2-cyanopyrrole across different solvent classes. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar propyl group will favor these solvents, but the highly polar cyano group will strongly disfavor them, likely limiting overall solubility. Toluene may be slightly better than hexane due to its aromaticity. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | High to Very High | These solvents offer strong dipole-dipole interactions that can solvate the cyano group and pyrrole ring effectively, without the competing hydrogen bonding networks found in protic solvents. This class is predicted to be the best for this solute.[12] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to Low | Alcohols are likely to be reasonably good solvents due to their ability to hydrogen bond with the cyano group. However, their own strong solvent-solvent hydrogen bonding networks must be disrupted, which costs energy. Solubility is expected to decrease as the alkyl chain of the alcohol increases. Solubility in water is predicted to be very low.[13] |

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental measurement is required. The "shake-flask" method is the gold standard for determining equilibrium thermodynamic solubility.[2][14][15] It is a robust and reliable technique cited by regulatory bodies and foundational in pharmaceutical sciences.[16]

Rationale for the Shake-Flask Method

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures the measured concentration represents the true thermodynamic solubility limit at a given temperature, not a kinetically trapped supersaturated state.[2] Equilibration times of 24 hours or more are often necessary to reach this true equilibrium.[2]

Experimental Workflow Diagram

The following diagram outlines the critical steps in the shake-flask protocol.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

1-Propyl-2-cyanopyrrole (solid, purity >98%)

-

HPLC-grade organic solvents

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Systems:

-

Add an excess amount of solid 1-propyl-2-cyanopyrrole to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is ~20-50 mg.

-

Causality Insight: Using a clear excess ensures that the resulting solution is truly saturated.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for at least 24 hours. For compounds with slow dissolution kinetics or potential polymorphism, 48-72 hours may be necessary.

-

Causality Insight: This extended agitation ensures the system reaches thermodynamic equilibrium, avoiding the measurement of transient, non-equilibrium states.[2]

-

-

Sample Collection and Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean, labeled collection vial.

-

Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Quantification:

-

Accurately prepare a series of dilutions of the filtrate using a suitable solvent (often the mobile phase for HPLC).

-

Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV, GC, or UV-Vis spectroscopy).[14][17] A standard calibration curve must be prepared using known concentrations of 1-propyl-2-cyanopyrrole.

-

Causality Insight: A validated analytical method with a proper calibration curve is essential for converting the instrumental signal into an accurate concentration, which is the core of the solubility measurement.

-

-

Calculation:

-

Calculate the concentration of 1-propyl-2-cyanopyrrole in the original, undiluted filtrate based on the analytical results and the dilution factors used.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Data Management and Regulatory Context

All experimental procedures and results should be meticulously documented. Specifications, which are a set of tests and acceptance criteria, are critical quality standards approved by regulatory authorities.[18][19][20] While a full specification is broader, solubility data forms a key part of the product characterization that underpins these standards.[19][21]

Conclusion

This guide establishes a robust framework for approaching the solubility of 1-propyl-2-cyanopyrrole. By combining a theoretical analysis of its molecular structure with the gold-standard shake-flask experimental methodology, researchers can confidently predict, measure, and understand its behavior in organic solvents. The molecule's mixed polarity, with a nonpolar propyl group and a highly polar cyano group, suggests that polar aprotic solvents will be the most effective. However, only rigorous experimental data, generated through the protocols described herein, can provide the definitive values required for successful process development, purification, and formulation in a scientific and regulatory environment.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

-

Pal, T., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. Retrieved from [Link]

-

Verlinden, E. J., et al. (n.d.). Towards a framework for evaluating and reporting Hansen solubility parameters: applications to particle dispersions. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Retrieved from [Link]

-

FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and Properties of an N-Substituted Polypyrrole with Liquid Crystalline Moieties. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

MDPI. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mutual Solubility of Water and Nitriles. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Pyrrole-2-carbonitrile. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses. Retrieved from [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

ACS Publications. (2014, January 10). Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure–Reactivity Relationship Studies. Retrieved from [Link]

- Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.

-

Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility Parameters-- [cool.culturalheritage.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Towards a framework for evaluating and reporting Hansen solubility parameters: applications to particle dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

- 12. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 13. ensince.com [ensince.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. uspnf.com [uspnf.com]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 20. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ema.europa.eu [ema.europa.eu]

Literature review on N-substituted pyrrole-2-carbonitriles

Synthetic Architectures, Reactivity Profiles, and Medicinal Applications

Executive Summary

The pyrrole-2-carbonitrile scaffold represents a critical "gateway" functionality in heterocyclic chemistry.[1] Unlike its electron-rich parent (pyrrole), the introduction of the electron-withdrawing nitrile group at the C2 position, coupled with N-substitution, creates a unique push-pull electronic system. This modification stabilizes the ring against oxidative degradation while providing a versatile electrophilic handle for downstream molecular complexity.

This technical guide analyzes the synthesis and utility of N-substituted pyrrole-2-carbonitriles, moving beyond basic textbook definitions to explore industrial-scale production, high-value molecular transformations (such as tetrazole bioisostere construction), and their role as intermediates in kinase inhibitor development.[1]

Synthetic Architectures

The construction of N-substituted pyrrole-2-carbonitriles generally follows two distinct logical pathways: functionalization of the pre-formed pyrrole ring or de novo ring construction .

Method A: The "Gold Standard" CSI-Vilsmeier Route

For high-yield, scalable synthesis, the reaction of N-substituted pyrroles with Chlorosulfonyl Isocyanate (CSI) is the industry-preferred method.[1] Unlike standard electrophilic aromatic substitutions which often yield mixtures of C2 and C3 isomers, CSI provides high regioselectivity for the C2 position due to the formation of a specific intermediate complex.

-

Mechanism: The reaction proceeds via an N-chlorosulfonyl carboxamide intermediate. Treatment with DMF (Vilsmeier conditions) facilitates the dehydration/elimination sequence to reveal the nitrile.

-

Advantages: High regiocontrol (C2 > C3), scalability, and avoidance of metal catalysts.[1]

Method B: The Aldehyde-Oxime Dehydration

A classic laboratory-scale approach involves the conversion of pyrrole-2-carboxaldehyde to its oxime, followed by dehydration.[1]

-

Pathway: N-Alkylation of pyrrole-2-carboxaldehyde

Oxime formation (NH₂OH[1]·HCl) -

Utility: Best used when the aldehyde precursor is commercially available or when avoiding the corrosive nature of CSI.

Method C: Multicomponent Cyclocondensation

For highly substituted variants (e.g., 1,3,5-trisubstituted), a multicomponent approach involving

Visualization: Synthetic Pathways

The following diagram illustrates the decision logic between the CSI route (direct cyanation) and the Oxime route (functional group interconversion).

Reactivity & Molecular Transformations[2]

The nitrile group at C2 acts as a "warhead" for heterocycle generation. Because the pyrrole ring is electron-rich, the nitrile carbon is less electrophilic than in benzonitriles, often requiring activation (e.g., Lewis acids or elevated temperatures) for addition reactions.

Key Transformations

-

Tetrazole Formation ([2+3] Cycloaddition): The conversion of the nitrile to a tetrazole (using NaN₃/NH₄Cl or TMSN₃) is a critical transformation in medicinal chemistry.[1][2] The tetrazole serves as a lipophilic bioisostere for a carboxylic acid, improving bioavailability while maintaining pKa (~4.5–5.0).[1]

-

Pyrrolo[1,2-a]pyrazine Fusion: Reduction of the nitrile to an amine, followed by reaction with dicarbonyls or intramolecular cyclization, yields pyrrolo[1,2-a]pyrazines.[1] These fused systems are privileged scaffolds in antifungal and kinase inhibitor research.

-

Hydrolysis to Amides/Acids: Controlled hydrolysis yields the primary amide (often an intermediate for DPP-IV inhibitors) or the carboxylic acid.

Visualization: Reactivity Map

Medicinal Chemistry Applications

The N-substituted pyrrole-2-carbonitrile motif is rarely a terminal drug; rather, it is a high-value intermediate or a substructure within larger pharmacophores.[1]

Case Study: Kinase Inhibitors (RTKs)

Pyrrole-2-carbonitriles are direct precursors to Sunitinib -like analogs.[1] Sunitinib (Sutent) utilizes a pyrrole-3-substituted oxindole core.[1] However, 2-carbonitrile derivatives are extensively explored to modify the binding affinity in the ATP pocket of VEGFR and PDGFR.

-

Mechanism: The pyrrole NH (or N-alkyl) and the C2-substituent interact with the hinge region of the kinase.

-

Modification: Replacing the C2-amide of standard inhibitors with a C2-nitrile or C2-tetrazole alters the hydrogen bond donor/acceptor profile, potentially overcoming resistance mutations.[1]

Case Study: Antimicrobial Agents

Derivatives of pyrrolnitrin (a natural antifungal) often contain cyano groups.[1] N-benzyl-pyrrole-2-carbonitriles have shown potency against M. tuberculosis and C. albicans.[1] The nitrile group is essential here for metabolic stability, preventing rapid oxidation of the C2 position.

Data Summary: Pharmacological Potentials

| Therapeutic Area | Target | Role of Pyrrole-2-CN | Key Reference |

| Oncology | VEGFR/PDGFR | Scaffold Core / Hinge Binder | [Yang et al., 2018] |

| Diabetes | DPP-IV | Electrophilic "Trap" (Nitrile) | [ResearchGate, 2012] |

| Infectious Disease | M. tuberculosis | Lipophilic Pharmacophore | [Adhikary et al., 2015] |

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Methylpyrrole-2-Carbonitrile (CSI Method)

This protocol is adapted from industrial patent literature (WO2005097743A1) for robustness and scalability.[1]

Safety Warning: Chlorosulfonyl isocyanate (CSI) is highly corrosive and reacts violently with water.[1] Perform all steps under inert atmosphere (N₂/Ar) in a fume hood.

Reagents:

-

1-Methylpyrrole (1.0 eq)[1]

-

Chlorosulfonyl isocyanate (CSI) (1.0 eq)[1]

-

N,N-Dimethylformamide (DMF) (2.0 eq)[1]

-

Triethylamine (Base)[1]

Step-by-Step Procedure:

-

CSI Addition: Charge a reaction vessel with 1-methylpyrrole in toluene under nitrogen. Cool the solution to 0°C.

-

Reaction: Dropwise add CSI (1.0 eq) while maintaining the temperature < 5°C. A white precipitate (the N-chlorosulfonyl carboxamide intermediate) may form.[1] Stir for 30 minutes at 0°C.

-

Vilsmeier Transformation: Add DMF (2.0 eq) dropwise at 0°C. The mixture may become homogenous or change consistency. Stir for 30 minutes.

-

Elimination: Add Triethylamine (2.0 eq) dropwise. This step facilitates the elimination of sulfur trioxide/HCl equivalents.

-

Workup: Quench the reaction mixture with water. Separate the organic (toluene) layer.[3] Extract the aqueous layer with ethyl acetate.[3]

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~92-94°C at 2 mmHg) or silica flash chromatography (Hexane/EtOAc).[1]

Validation Criteria:

-

IR: Strong sharp peak at ~2210–2220 cm⁻¹ (C≡N stretch).[1]

-

¹H NMR: Distinct pyrrole protons; disappearance of any aldehyde CHO peak (if comparing to Method B).

Protocol 2: Transformation to 5-(1-Methylpyrrol-2-yl)tetrazole

Standard [2+3] Cycloaddition protocol.[1]

Reagents:

-

1-Methylpyrrole-2-carbonitrile (1.0 eq)[1]

-

Sodium Azide (NaN₃) (1.5 eq)[1]

-

Ammonium Chloride (NH₄Cl) (1.5 eq)[1]

-

DMF (Solvent)[3]

Procedure:

-

Dissolve the nitrile in DMF (0.5 M concentration).[1]

-

Add NaN₃ and NH₄Cl.[1]

-

Heat the mixture to 100°C for 12–24 hours (monitor by TLC for disappearance of nitrile).

-

Workup: Cool to room temperature. Pour into ice water. Acidify carefully with 1N HCl to pH 3–4.

-

Isolation: The tetrazole usually precipitates as a white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.[1]

References

-

Synthesis of Pyrrole-2-Carbonitriles (Patent WO2005097743A1). Google Patents. [1]

-

Pyrrole-2-carbonitrile (Compound Summary). PubChem. [Link][1][4]

-

One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes. Journal of Organic Chemistry (2015). [Link][1][5]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates. Molecules (2023). [Link][1]

-

Pyrrole Indolin-2-One Based Kinase Inhibitors. Cancer Treatment Journal (2018). [Link][1]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of Organic Chemistry (2002). [Link][1]

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 4. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 1-propyl-1H-pyrrole-2-carbonitrile

Disclaimer: As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) for 1-propyl-1H-pyrrole-2-carbonitrile is not available. The following information has been expertly synthesized and extrapolated from the safety data of the parent compound, Pyrrole-2-carbonitrile (CAS 4513-94-4) , and related N-substituted pyrroles. This guide is intended for researchers, scientists, and drug development professionals and should be used to inform risk assessment and safe handling procedures, not as a replacement for a substance-specific SDS.

Introduction: The Significance of N-Substituted Pyrrole-2-carbonitriles in Modern Research

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and promising therapeutic candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] The introduction of a nitrile group at the 2-position and an alkyl substituent, such as a propyl group, on the ring nitrogen, creates a molecule like 1-propyl-1H-pyrrole-2-carbonitrile. This modification significantly alters the compound's lipophilicity, metabolic stability, and potential biological activity, making it a valuable building block for creating diverse chemical libraries.[2][3]

Derivatives of pyrrole-2-carbonitrile have shown potential as dipeptidyl peptidase IV (DPP4) inhibitors for diabetes treatment and as novel antibacterial agents.[2][4] Given this therapeutic relevance, a thorough understanding of the safe handling, reactivity, and toxicological profile of such compounds is paramount for any researcher working in this domain. This guide provides a comprehensive overview, grounded in the known hazards of the pyrrole-2-carbonitrile pharmacophore, to ensure laboratory safety and experimental integrity.

Predicted Hazard Identification and Classification

The primary hazards of 1-propyl-1H-pyrrole-2-carbonitrile are predicted based on the GHS classification of its parent compound, pyrrole-2-carbonitrile. The presence of the cyano (-CN) group is a significant driver of its toxicological profile.

Table 1: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Irritation | Category 2 | H318: Causes serious eye damage[6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[5][7] |

Source: Extrapolated from Safety Data Sheets for Pyrrole-2-carbonitrile.[5][6][7]

Expert Analysis: The toxicity profile is characteristic of many organic nitriles. The "harmful" classification across oral, dermal, and inhalation routes underscores the need for stringent containment and personal protective equipment (PPE). The primary mechanism of concern for nitriles is their potential to be metabolized to cyanide in vivo, which can inhibit cellular respiration. The severe eye and skin irritation potential is typical for many functionalized aromatic heterocycles.

Physicochemical Properties and Stability

While experimental data for 1-propyl-1H-pyrrole-2-carbonitrile is scarce, we can predict its properties based on its structure and data from similar compounds.

Table 2: Predicted and Known Physicochemical Data

| Property | Value (Pyrrole-2-carbonitrile) | Predicted Value/Note (1-propyl-1H-pyrrole-2-carbonitrile) |

|---|---|---|

| Molecular Formula | C₅H₄N₂ | C₈H₁₀N₂ |

| Molecular Weight | 92.10 g/mol [6] | 134.18 g/mol |

| Appearance | Clear yellow to orange liquid[8] | Predicted to be a colorless to yellow liquid or low-melting solid. |

| Boiling Point | 92-94 °C @ 2 mmHg[8][9] | Expected to be significantly higher due to increased molecular weight. |

| Density | 1.081 g/mL at 25 °C[8][9] | Expected to be similar, likely around 1.0-1.1 g/mL. |

| Solubility | Miscible with benzene, DCM, THF, DMF, acetonitrile[8][10] | Expected to have excellent solubility in common organic solvents. Solubility in water is likely to be low. |

| Stability | Air & Light Sensitive[8][10] | Assumed to be air and light sensitive. Store under an inert atmosphere (e.g., Argon, Nitrogen) and in an amber vial. |

| Incompatible Materials | Strong oxidizing agents[11] | Strong acids, strong bases, and strong oxidizing agents. |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[5] | Combustion will produce carbon oxides, nitrogen oxides, and potentially hydrogen cyanide gas. |

Comprehensive Protocols for Safe Handling and Exposure Control

Adherence to a strict safety protocol is non-negotiable when working with functionalized pyrroles. The causality behind these protocols is to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of 1-propyl-1H-pyrrole-2-carbonitrile, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[7][12] The rationale is to maintain airborne concentrations well below any potential exposure limits and protect the researcher from inhaling harmful vapors. A safety shower and eyewash station must be immediately accessible.[7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and must be based on the compound's known and predicted hazards.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Field Insight |

|---|---|---|

| Hand Protection | Nitrile gloves (minimum thickness of 4-5 mil). Change gloves immediately if contaminated.[12] | The nitrile functional group necessitates robust chemical resistance. Nitrile gloves provide excellent protection against this class of chemicals. Never use latex gloves, which offer poor resistance. Double-gloving is recommended for neat transfers. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield when handling larger quantities (>10g) or during splash-risk operations.[5][7] | Protects against splashes that can cause serious eye damage.[7] A face shield provides an additional layer of protection for the entire face. |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[13] | A lab coat is the primary barrier for skin protection. Ensure it is fully buttoned. Avoid exposing any skin between the glove and the lab coat sleeve. |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For emergency situations or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | The fume hood's airflow is the primary respiratory control. A respirator is a critical backup for uncontrolled releases. |

Storage and Handling Workflow

The following diagram outlines the standard workflow for handling this class of compounds, emphasizing the critical control points for safety.

Caption: Standard laboratory workflow for handling hazardous pyrrole derivatives.

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical to mitigate harm.

-

Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[5][16]

The following flowchart provides a decision-making framework for responding to a laboratory spill.

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. georganics.sk [georganics.sk]

- 8. PYRROLE-2-CARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 吡咯-2-腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Strategic N-Alkylation of the Pyrrole-2-Carbonitrile Scaffold

This guide provides a detailed comparative analysis of 1H-pyrrole-2-carbonitrile and its N-alkylated analog, 1-propyl-1H-pyrrole-2-carbonitrile. The strategic addition of an N-propyl group serves as a case study for understanding the profound impact of N-alkylation on the physicochemical properties, chemical reactivity, and metabolic stability of heterocyclic scaffolds. This information is critical for professionals in drug discovery and development, where such modifications are fundamental to optimizing lead compounds.

Introduction: The Significance of the Pyrrole-2-Carbonitrile Core

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable core for drug design. The 2-carbonitrile substituent is a potent electron-withdrawing group and a versatile synthetic handle, further enhancing the utility of this heterocyclic system. Understanding how to modulate the properties of this core is paramount. N-alkylation is a primary strategy to achieve this, transitioning the molecule from a hydrogen-bond donor to a hydrogen-bond acceptor and significantly altering its lipophilicity and steric profile.[2]

Comparative Structural and Physicochemical Analysis

The transformation from 1H-pyrrole-2-carbonitrile to 1-propyl-1H-pyrrole-2-carbonitrile induces predictable yet critical changes in the molecule's fundamental properties. These shifts are central to altering a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Visualizing the Core Structural Modification

The addition of the propyl group to the pyrrole nitrogen is a key structural change that eliminates the N-H proton, a potential hydrogen bond donor.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Propyl-1H-pyrrole-2-carbonitrile

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes experimental reproducibility, mechanistic understanding, and safety.

), N-AlkylationAbstract & Strategic Overview

The functionalization of the pyrrole ring is a cornerstone in the synthesis of bioactive alkaloids and pharmaceutical intermediates. This protocol details the regioselective N-alkylation of pyrrole-2-carbonitrile (2-cyanopyrrole) to synthesize 1-propyl-1H-pyrrole-2-carbonitrile .

While pyrrole itself is an ambident nucleophile susceptible to both N- and C-alkylation, the introduction of an electron-withdrawing nitrile group at the C2 position significantly alters the electronic landscape. It increases the acidity of the N-H proton (pKa

Retrosynthetic Analysis & Mechanism

The transformation relies on the deprotonation of the pyrrole nitrogen to generate a resonance-stabilized pyrrolyl anion, followed by an

Reaction Scheme

Figure 1: General reaction scheme for the N-propylation of pyrrole-2-carbonitrile.

Mechanistic Pathway

The regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and solvent effects. The pyrrolyl anion is an ambident nucleophile.[1] The nitrogen atom is the "harder" nucleophilic center compared to the ring carbons.

-

Deprotonation: The base removes the proton from the pyrrole nitrogen. The nitrile group at C2 stabilizes the negative charge via resonance (

effect), making the anion less reactive than unsubstituted pyrrole but more selective for N-attack. -

Nucleophilic Attack: The nitrogen lone pair attacks the

-carbon of 1-bromopropane, displacing the bromide ion.

Critical Parameters and Reagent Selection

| Parameter | Recommended | Rationale |

| Electrophile | 1-Bromopropane | Optimal balance of reactivity and stability. 1-Iodopropane is more reactive but prone to elimination side products; 1-Chloropropane is too slow. |

| Base (Method A) | 50% NaOH (aq) | Used in PTC.[2] High concentration forces deprotonation at the interface. Cost-effective. |

| Base (Method B) | Sodium Hydride (60%) | Irreversible deprotonation in anhydrous conditions. Ideal for strictly dry workflows. |

| Catalyst (Method A) | TBAB or TEBA | Tetrabutylammonium bromide (TBAB) facilitates the transfer of the pyrrolyl anion across the organic/aqueous interface. |

| Solvent | DCM (Method A) or DMF (Method B) | DCM is excellent for PTC; DMF is required for NaH to solvate the cation and enhance nucleophilicity. |

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended for Scale-Up)

This method utilizes a biphasic system (Liquid-Liquid) which simplifies workup and avoids hazardous NaH.

Reagents:

-

Pyrrole-2-carbonitrile: 1.0 equiv (e.g., 920 mg, 10 mmol)

-

1-Bromopropane: 1.5 equiv (e.g., 1.36 mL, 15 mmol)

-

Tetrabutylammonium bromide (TBAB): 0.05 equiv (catalytic)

-

Sodium Hydroxide (50% aq.[2] solution): 5.0 equiv

-

Dichloromethane (DCM): 10 volumes (relative to SM mass)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrole-2-carbonitrile (10 mmol) and TBAB (0.5 mmol) in DCM (10 mL).

-

Base Addition: Add the 50% NaOH solution (2.0 g NaOH in 2 mL water) in one portion. The mixture will form a biphasic system.

-

Alkylation: Add 1-bromopropane (15 mmol) dropwise over 5 minutes at room temperature.

-

Reaction: Vigorously stir the emulsion. Heat to mild reflux (

40°C) for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a less polar spot (

-

-

Quench & Separation: Cool to room temperature. Dilute with water (20 mL) and separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Workup: Wash the combined organics with water (

mL) and brine ( -

Isolation: Filter and concentrate the solvent under reduced pressure.

-

Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) or vacuum distillation.

Method B: Sodium Hydride / DMF (Anhydrous)

Use this method if the PTC method fails or if strictly anhydrous conditions are required for subsequent steps.

Reagents:

-

Pyrrole-2-carbonitrile: 1.0 equiv[3]

-

Sodium Hydride (60% in oil): 1.2 equiv

-

1-Bromopropane: 1.2 equiv

-

DMF (Anhydrous): 10 volumes

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under Argon/Nitrogen, wash NaH (1.2 equiv) with dry hexane to remove mineral oil (optional, but recommended for purity). Suspend the washed NaH in anhydrous DMF .

-

Deprotonation: Cool the suspension to 0°C. Add a solution of pyrrole-2-carbonitrile in DMF dropwise. Evolution of

gas will be observed. -

Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of sodium pyrrolyl salt).

-

Alkylation: Add 1-bromopropane dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully quench with saturated

solution (exothermic). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Drying: Dry over

and concentrate.

Workup and Purification Workflow

The following diagram illustrates the critical decision nodes during the workup of the PTC method.

Figure 2: Downstream processing workflow for the isolation of 1-propyl-1H-pyrrole-2-carbonitrile.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

Expected Physical Properties[3][4][5]

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: Predicted

105–110°C at 10 mmHg (based on homologs).

Spectroscopic Data (Simulated/Reference)

-

NMR (400 MHz,

- 6.90 (dd, J = 2.5, 1.5 Hz, 1H, H-5 pyrrole)

- 6.75 (dd, J = 3.5, 1.5 Hz, 1H, H-3 pyrrole)

- 6.15 (dd, J = 3.5, 2.5 Hz, 1H, H-4 pyrrole)

-

4.05 (t, J = 7.0 Hz, 2H,

-

1.80 (sextet, J = 7.0 Hz, 2H,

-

0.95 (t, J = 7.0 Hz, 3H,

-

Diagnostic: The disappearance of the broad NH singlet (

9.0–10.0 ppm) confirms N-alkylation.

-

IR (Neat):

-

2210

-

Absence of

3200–3400

-

2210

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Ensure NaH is active or NaOH concentration is |

| C-Alkylation Observed | Solvent Polarity | Switch to PTC method (Method A). Non-polar solvents with PTC favor N-alkylation by ion-pairing mechanisms. |

| Hydrolysis of Nitrile | High Temp / Long Time | Avoid prolonged heating with strong base. The nitrile can hydrolyze to the amide or acid. Keep temp < 50°C. |

| Emulsion in Workup | TBAB Surfactant Effect | Add more brine or a small amount of MeOH to break the emulsion. |

Safety & Handling

-

1-Bromopropane: Neurotoxin and reproductive toxin. Handle in a fume hood.

-

Pyrrole-2-carbonitrile: Harmful if swallowed or absorbed through skin.[4]

-

Sodium Hydride: Flammable solid; releases hydrogen gas on contact with moisture.

-

Waste Disposal: Aqueous layers containing cyanides (if hydrolysis occurred) or organic halides must be disposed of in segregated waste streams.

References

-

Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry.[2] XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(24), 4112–4116.

- Priebbenow, D. L., & Henderson, L. C. (2016). The chemistry of 2-cyanopyrroles: A review. Heterocycles. (General reactivity context).

-

PubChem Compound Summary. Pyrrole-2-carbonitrile (CID 138277).

-

BenchChem Application Notes. Protocols for N-Alkoxycarbonyl Pyrrole Synthesis (Adapted for Alkylation).

Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessment before proceeding.

Sources

Application Notes & Protocols: Strategic Propylation of 2-Cyanopyrrole for Chemical Synthesis

Abstract

Pyrrole and its derivatives are foundational scaffolds in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1] The functionalization of the pyrrole core, particularly through alkylation, is a critical step in modulating the steric and electronic properties of these molecules. This guide provides a comprehensive overview of the reagents, reaction mechanisms, and detailed protocols for the selective propylation of 2-cyanopyrrole. We address the inherent chemoselectivity of the substrate, offering distinct, field-proven methodologies for both N-propylation and C-propylation, tailored for researchers, chemists, and professionals in drug development.

The Chemical Dichotomy of 2-Cyanopyrrole: N vs. C-Alkylation

The reactivity of 2-cyanopyrrole is dominated by the strong electron-withdrawing nature of the nitrile group at the C2 position. This has two profound and opposing consequences that dictate the strategy for propylation:

-

N-H Acidity: The cyano group significantly acidifies the N-H proton (pyrrole pKa ≈ 17.5), making it readily removable by a suitable base.[2] The resulting pyrrolide anion is a potent nucleophile, rendering the nitrogen atom the primary site of attack for electrophiles under basic conditions.[3]

-

Ring Deactivation: Conversely, the cyano group deactivates the pyrrole ring towards classical electrophilic aromatic substitution (EAS). The π-excessive nature of the pyrrole ring is diminished, making reactions like traditional Friedel-Crafts alkylation, which rely on an electron-rich aromatic system, exceptionally challenging and often prone to failure or polymerization.[4][5][6]

This electronic dichotomy means that N-propylation and C-propylation are not interchangeable reactions; they require fundamentally different strategic approaches.

N-Propylation: A Robust & High-Yield Transformation

The N-propylation of 2-cyanopyrrole is the more facile and common transformation, proceeding through a classical SN2 mechanism. The strategy involves deprotonation of the nitrogen to form the nucleophilic pyrrolide anion, which then displaces a leaving group from a propyl electrophile.[3]

Mechanism of N-Alkylation

The reaction proceeds in two discrete steps:

-

Deprotonation: A base abstracts the acidic N-H proton to form a resonance-stabilized pyrrolide anion.

-

Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic carbon of the propylating agent, displacing the leaving group and forming the N-C bond.

Figure 1: Mechanism of N-propylation via pyrrolide anion formation.

Comparative Reagent Table for N-Propylation

The choice of base, solvent, and propylating agent is critical for optimizing reaction efficiency and minimizing side products.

| Category | Reagent | Rationale & Field Insights |

| Bases | Sodium Hydride (NaH) | Gold Standard. An inexpensive, strong, non-nucleophilic, and irreversible base. The generation of H₂ gas provides a visual indicator of reaction progress. Requires anhydrous conditions and careful handling.[3] |

| Potassium Carbonate (K₂CO₃) | Milder Alternative. Suitable for less-demanding reactions. Its lower basicity may require higher temperatures or longer reaction times. Good for substrates sensitive to very strong bases.[7] | |

| Cesium Carbonate (Cs₂CO₃) | High Efficiency. The large, soft cesium cation enhances the nucleophilicity of the pyrrolide anion, often accelerating the reaction and improving yields, albeit at a higher cost. | |

| Propylating Agents | 1-Iodopropane | Most Reactive. Iodine is an excellent leaving group, leading to the fastest reaction rates, often at lower temperatures. Can be more expensive and less stable. |

| 1-Bromopropane | Workhorse Reagent. Offers a good balance of reactivity and cost. It is the most commonly used reagent for standard alkylations.[8] | |

| Propyl Tosylate (PrOTs) | High Reactivity. Tosylate is an excellent leaving group, comparable to iodide. Useful when halide-based reagents are problematic or unavailable. | |

| Solvents | N,N-Dimethylformamide (DMF) | Excellent Choice. A polar aprotic solvent that readily dissolves the pyrrolide salt and promotes SN2 kinetics. Its high boiling point allows for a wide temperature range. Must be anhydrous.[3] |

| Tetrahydrofuran (THF) | Good Alternative. Less polar than DMF but effective, especially with stronger bases like NaH. Its lower boiling point can be advantageous for easier removal during workup. | |

| Acetonitrile (MeCN) | Polar Aprotic Option. Another suitable solvent for SN2 reactions. Its polarity and boiling point are intermediate between THF and DMF. |

Protocol 1: N-Propylation using Sodium Hydride and 1-Bromopropane

This protocol describes a standard, robust method for synthesizing 1-propyl-1H-pyrrole-2-carbonitrile.

Materials:

-

2-Cyanopyrrole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

1-Bromopropane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

Procedure:

-

Setup: Under a nitrogen or argon atmosphere, add 2-cyanopyrrole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Stir until the pyrrole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

-

Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates complete formation of the sodium pyrrolide salt.[3]

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add 1-bromopropane (1.1 eq) dropwise via syringe or dropping funnel over 15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-propyl-1H-pyrrole-2-carbonitrile.

C-Propylation: Advanced Strategies for a Deactivated Ring

Direct C-propylation of 2-cyanopyrrole is a significant challenge. The electron-deficient nature of the ring precludes the use of standard Friedel-Crafts conditions, which typically require strong Lewis acids (e.g., AlCl₃) that promote pyrrole polymerization.[5][9] Therefore, modern, catalyzed C-H activation methods are required.

The Preferred Method: Palladium-Catalyzed C-H Alkylation

A state-of-the-art approach for the C-alkylation of electron-deficient pyrroles is a Palladium-catalyzed, norbornene-mediated C-H activation, often referred to as a Catellani-type reaction.[4][6] This methodology has been shown to be highly regioselective for the C5 position of pyrroles bearing an electron-withdrawing group at C2.[6] The use of a milder base, such as potassium bicarbonate (KHCO₃), is crucial to suppress the competing N-alkylation pathway.[6]

Figure 2: Workflow for Palladium-catalyzed C5-propylation.

Protocol 2: Conceptual C5-Propylation via Palladium-Catalyzed C-H Activation

This protocol is adapted from published methodologies for the C5-alkylation of electron-deficient pyrroles and serves as an expert guide for approaching this advanced transformation.[4][6] Optimization may be required.

Materials:

-

2-Cyanopyrrole (1.0 eq)

-

1-Bromopropane or 1-Iodopropane (1.5-2.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

-

Norbornene (2.0 eq)

-

Potassium Bicarbonate (KHCO₃), finely ground (3.0 eq)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Celatom® or Celite® for filtration

-

Standard workup and purification reagents

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, add 2-cyanopyrrole (1.0 eq), Pd(OAc)₂ (0.1 eq), norbornene (2.0 eq), and KHCO₃ (3.0 eq) to an oven-dried reaction vial or flask equipped with a stir bar.

-

Reagent Addition: Add anhydrous DMA (to achieve ~0.5 M concentration) followed by the propyl halide (1.5-2.0 eq) via syringe.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 90-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the appearance of the new, more nonpolar product and consumption of the starting material.

-